molecular formula C7H6BrFN2O3S B13521261 4-Bromo-2-fluoro-5-sulfamoylbenzamide

4-Bromo-2-fluoro-5-sulfamoylbenzamide

Katalognummer: B13521261
Molekulargewicht: 297.10 g/mol
InChI-Schlüssel: ASORBYLDUPWLFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-fluoro-5-sulfamoylbenzamide is a chemical compound with the molecular formula C7H5BrFNO2S. It is an off-white solid that is used in various chemical syntheses and research applications. This compound is known for its role as a reagent in the synthesis of various biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-5-sulfamoylbenzamide typically involves the reaction of 4-Bromo-2-fluorobenzonitrile with sulfamide under specific conditions. The reaction is carried out in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or methanol. The reaction mixture is usually heated to a temperature range of 100-150°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-fluoro-5-sulfamoylbenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-fluoro-5-sulfamoylbenzamide is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and protein interactions.

    Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-fluoro-5-sulfamoylbenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or proteins, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Bromo-2-fluoro-5-sulfamoylbenzamide is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility and reactivity, making it valuable in specific synthetic and research applications .

Eigenschaften

Molekularformel

C7H6BrFN2O3S

Molekulargewicht

297.10 g/mol

IUPAC-Name

4-bromo-2-fluoro-5-sulfamoylbenzamide

InChI

InChI=1S/C7H6BrFN2O3S/c8-4-2-5(9)3(7(10)12)1-6(4)15(11,13)14/h1-2H,(H2,10,12)(H2,11,13,14)

InChI-Schlüssel

ASORBYLDUPWLFQ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)Br)F)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.